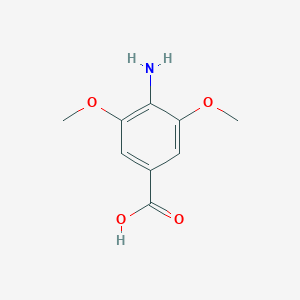

4-Amino-3,5-dimethoxybenzoic acid

Cat. No. B044546

Key on ui cas rn:

123039-72-5

M. Wt: 197.19 g/mol

InChI Key: LVDQOCGPVJLBKQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04908470

Procedure details

258 g of copper(I) oxide and 1670 ml of sodium methylate solution (30% in methanol) were boiled at reflux (88°-93° C.) for 15 minutes while stirring and gassing with argon. At this temperature, there was added dropwise with simultaneous distillation a solution consisting of 531 g of 3,5-dibromo-4-aminobenzoic acid, 1670 ml of sodium methylate solution (30% in methanol) and 2700 ml of dimethylformamide (dried over molecular sieve). The solvent was subsequently further distilled. 2200 ml were distilled off in total. The resulting red suspension was stirred at 113°-114° C. for an additional 45 minutes. Thereafter, 1300 ml of dimethylformamide were distilled off in a water-jet vacuum. 7500 ml of 4N sodium hydroxide solution were added to the resulting red residue and the suspension was stirred at about 100° C. for 30 minutes. Thereby 800 ml were again distilled off. The hot suspension was suction filtered over an internal glass suction filter. The residue was suspended three times in 1800 ml of hot water and filtered off each time. The solution, cooled to 5° C., was adjusted to PH 5 with 2000 ml of acetic acid while stirring. The resulting brown suspension was suction filtered and the residue was washed with 1000 ml of ice-water. The residue was dried at 60° C. in a water-jet vacuum. The thus-obtained crude product was boiled up with 3200 ml of methanol. The brown suspension was suction filtered and the filtrate was evaporated to dryness. There were obtained 313 g (88%) of 4-amino-3,5-dimethoxybenzoic acid.

Name

sodium methylate

Quantity

1670 mL

Type

reactant

Reaction Step One

Name

sodium methylate

Quantity

1670 mL

Type

reactant

Reaction Step Three

Yield

88%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O-:2].[Na+].Br[C:5]1[CH:6]=[C:7]([CH:11]=[C:12](Br)[C:13]=1[NH2:14])[C:8]([OH:10])=[O:9].CN(C)[CH:18]=[O:19]>[Cu-]=O.CO>[NH2:14][C:13]1[C:12]([O:2][CH3:1])=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[O:19][CH3:18] |f:0.1|

|

Inputs

Step One

|

Name

|

sodium methylate

|

|

Quantity

|

1670 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

531 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(C(=O)O)C=C(C1N)Br

|

Step Three

|

Name

|

sodium methylate

|

|

Quantity

|

1670 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

2700 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

258 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu-]=O

|

Step Six

|

Name

|

|

|

Quantity

|

3200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux (88°-93° C.) for 15 minutes

|

|

Duration

|

15 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

At this temperature, there was added dropwise with simultaneous distillation a solution

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

2200 ml were distilled off in total

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting red suspension was stirred at 113°-114° C. for an additional 45 minutes

|

|

Duration

|

45 min

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Thereafter, 1300 ml of dimethylformamide were distilled off in a water-jet vacuum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

7500 ml of 4N sodium hydroxide solution were added to the resulting red residue

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the suspension was stirred at about 100° C. for 30 minutes

|

|

Duration

|

30 min

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Thereby 800 ml were again distilled off

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered over an internal glass suction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered off each time

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

suction filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the residue was washed with 1000 ml of ice-water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The residue was dried at 60° C. in a water-jet vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The thus-obtained crude product

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

suction filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate was evaporated to dryness

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(C=C(C(=O)O)C=C1OC)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 313 g | |

| YIELD: PERCENTYIELD | 88% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |